molecular formula C18H26N4O3 B2645088 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide CAS No. 898465-72-0

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide

Cat. No. B2645088
CAS RN: 898465-72-0
M. Wt: 346.431
InChI Key: RQGWSWADYUDRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide, also known as AQ-RA 741, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes. In

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Development of Heterocyclic Compounds : Research has demonstrated methodologies for synthesizing heterocyclic compounds, such as furo[3,2-c]quinolin-4(5H)-ones, through palladium-catalyzed cyclization, highlighting the compound's utility in constructing complex molecular frameworks with potential pharmacological applications (Lindahl et al., 2006).
  • Anticancer and Antitubercular Agents : Certain derivatives related to the quinoline structure have shown cytotoxic activity against various cancer cell lines and effectiveness against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (Deady et al., 2003).

Biological Evaluation

  • Evaluation as Anticancer Agents : Coumarin and quinolinone carboxamide derivatives have been evaluated for their anticancer activities, indicating the structural significance of quinoline derivatives in the development of new cancer treatments (Matiadis et al., 2013).
  • Chemosensor Development : Quinoline derivatives have been used to create highly sensitive and selective chemosensors for metal ions, demonstrating the compound's utility in developing diagnostic tools and studying biological processes (Li et al., 2014).

Therapeutic Potential

  • Neuroprotective Properties : Modifications on kynurenic acid derivatives, including quinoline analogs, have shown effective neuroprotective properties, suggesting potential therapeutic applications in neurodegenerative diseases and ischemic injuries (Fülöp et al., 2012).
  • Antimycobacterial Activity : Novel synthesis methods have led to the creation of quinoline derivatives with promising antimycobacterial activities, offering potential pathways for developing new antitubercular drugs (Kantevari et al., 2011).

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13(23)22-11-4-6-14-7-8-15(12-16(14)22)20-18(25)17(24)19-9-5-10-21(2)3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGWSWADYUDRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide

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